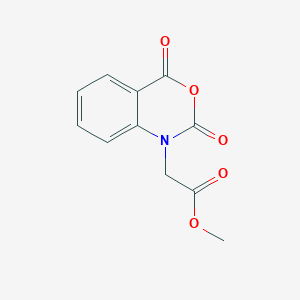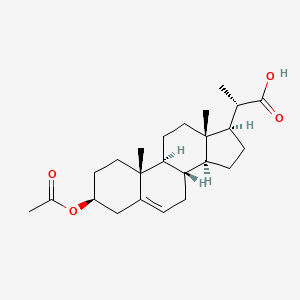
Pregn-5-ene-20-carboxylic acid, 3-(acetyloxy)-, (3beta,20S)-(9CI)
Übersicht
Beschreibung
Pregn-5-ene-20-carboxylic acid, 3-(acetyloxy)-, (3beta,20S)-(9CI) is a steroid hormone that is commonly known as progesterone. It is a vital hormone in the female reproductive system, and it plays a crucial role in the menstrual cycle, pregnancy, and embryonic development. Progesterone is also used in various scientific research applications, including drug development, cancer research, and reproductive medicine.
Wissenschaftliche Forschungsanwendungen
Progesterone has several scientific research applications, including drug development, cancer research, and reproductive medicine. In drug development, progesterone is used as a target for developing drugs that can regulate the levels of the hormone in the body. In cancer research, progesterone is studied for its role in breast cancer, ovarian cancer, and endometrial cancer. In reproductive medicine, progesterone is used to support pregnancy and treat infertility.
Wirkmechanismus
Progesterone binds to specific receptors in the body, which are known as progesterone receptors. These receptors are found in various tissues, including the uterus, breast, and brain. When progesterone binds to these receptors, it activates a series of biochemical pathways that regulate gene expression and cellular function. The mechanism of action of progesterone is complex and varies depending on the tissue type and the physiological state of the body.
Biochemical and Physiological Effects:
Progesterone has several biochemical and physiological effects on the body. It regulates the menstrual cycle, prepares the uterus for implantation, and supports pregnancy. Progesterone also has anti-inflammatory and immunomodulatory effects, which can help to reduce inflammation and regulate the immune system. In addition, progesterone has been shown to have neuroprotective effects and may have a role in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Progesterone has several advantages for lab experiments, including its high potency, stability, and specificity. However, progesterone can also have limitations, including its high cost, limited availability, and potential for side effects. It is important to carefully consider the advantages and limitations of progesterone when designing experiments and interpreting results.
Zukünftige Richtungen
There are several future directions for progesterone research, including the development of new drugs that target progesterone receptors, the use of progesterone in the treatment of neurodegenerative diseases, and the exploration of the role of progesterone in aging and longevity. In addition, there is a need for further research to understand the complex mechanism of action of progesterone and its effects on different tissues and physiological states.
Conclusion:
Progesterone is a vital hormone in the female reproductive system, and it has several scientific research applications, including drug development, cancer research, and reproductive medicine. The synthesis of progesterone is a complex process that requires specialized equipment and expertise. Progesterone binds to specific receptors in the body, and its mechanism of action is complex and varies depending on the tissue type and physiological state of the body. Progesterone has several advantages for lab experiments, but it is important to carefully consider its limitations. There are several future directions for progesterone research, and further research is needed to fully understand the role of progesterone in the body.
Eigenschaften
IUPAC Name |
(2S)-2-[(3S,8S,9S,10R,13S,14S,17R)-3-acetyloxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H36O4/c1-14(22(26)27)19-7-8-20-18-6-5-16-13-17(28-15(2)25)9-11-23(16,3)21(18)10-12-24(19,20)4/h5,14,17-21H,6-13H2,1-4H3,(H,26,27)/t14-,17-,18-,19+,20-,21-,23-,24+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRMRAQBPFAXGNJ-VYIMKSKESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-[(3S,8S,9S,10R,13S,14S,17R)-3-acetyloxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]propanoic acid | |
CAS RN |
1474-14-2 | |
| Record name | 23,24-Bisnor-3beta-acetoxy-5beta-cholen-22-oic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001474142 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




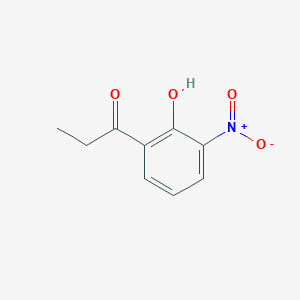
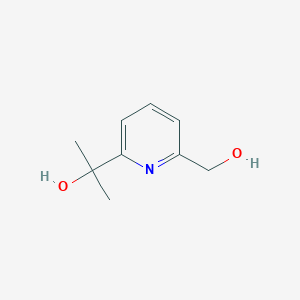
![2-Hydrazino-8-methoxy-5,6-dihydrobenzo[h]quinazoline](/img/structure/B3060868.png)
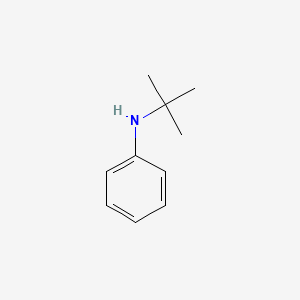
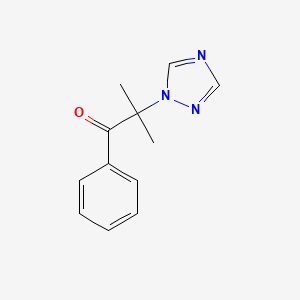
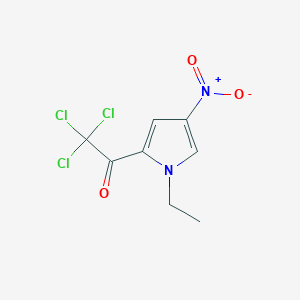
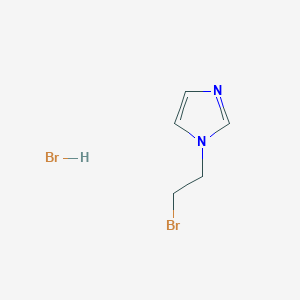
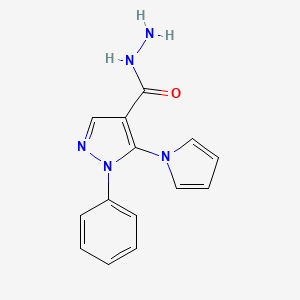
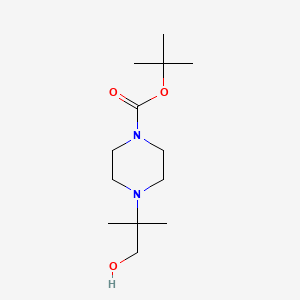

![Tert-butyl 6-bromo-2H-pyrido[3,2-B][1,4]oxazine-4(3H)-carboxylate](/img/structure/B3060879.png)
![1H-Pyrazol-5-ol, 4,4'-[(4-nitrophenyl)methylene]bis[3-methyl-1-phenyl-](/img/structure/B3060880.png)
